molecular formula C25H21N3O6S B2433289 (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide CAS No. 866349-33-9

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide

Cat. No.: B2433289
CAS No.: 866349-33-9
M. Wt: 491.52
InChI Key: RONVERZZMGLXSA-RFBIWTDZSA-N
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Description

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chromene, benzodioxin, and sulfonylhydrazinylidene moieties suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Benzodioxin Ring: The benzodioxin ring can be introduced through a condensation reaction between a catechol derivative and an appropriate aldehyde or ketone.

    Attachment of the Sulfonylhydrazinylidene Group: The final step involves the reaction of the intermediate with a sulfonylhydrazine derivative under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the sulfonylhydrazinylidene group suggests that it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest that it may have activity against certain diseases, such as cancer or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonylhydrazinylidene group may play a key role in these interactions, potentially inhibiting or modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-16-6-9-19(10-7-16)35(30,31)28-27-25-20(14-17-4-2-3-5-21(17)34-25)24(29)26-18-8-11-22-23(15-18)33-13-12-32-22/h2-11,14-15,28H,12-13H2,1H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONVERZZMGLXSA-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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